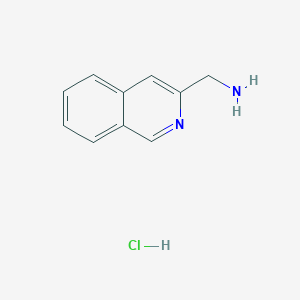

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid

Übersicht

Beschreibung

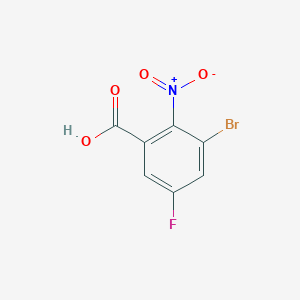

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid (3-MPQC) is an organic compound belonging to the quinoline family of compounds. It is a heterocyclic aromatic compound with a molecular formula of C13H10N2O2. 3-MPQC is a white crystalline solid with a melting point of 130°C. It is soluble in organic solvents such as ethanol, methanol, and ethyl acetate, and is insoluble in water.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Chemical Synthesis

3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is part of a broader family of compounds known for their heterocyclic nature, encompassing quinoline derivatives. These compounds are pivotal in organic chemistry, serving as building blocks for various synthetic and medicinal chemistry applications. Quinoline and its derivatives, including the specified compound, exhibit a wide range of biological activities and are used in the synthesis of dyes, pharmaceuticals, and as catalysts in chemical reactions. The structural diversity and electronic properties of quinoline derivatives make them essential in developing new chemical entities with potential therapeutic applications (Aastha Pareek and Dharma Kishor, 2015).

Anticorrosive Applications

Beyond pharmaceutical applications, quinoline derivatives, including this compound, find utility in materials science, particularly as anticorrosive agents. Their high electron density and ability to form stable chelating complexes with metallic surfaces through coordination bonding make them effective in protecting metals from corrosion. This application is crucial in extending the life and maintaining the integrity of metal structures in various industrial applications (C. Verma, M. Quraishi, E. Ebenso, 2020).

Optoelectronic Materials

The integration of quinoline derivatives into π-extended conjugated systems has been explored for creating novel optoelectronic materials. These materials show promise in electronic devices, luminescent elements, and photoelectric conversion elements, among others. The ability to manipulate the electronic and photophysical properties of quinoline derivatives through chemical modifications enables the design of materials with specific functionalities tailored for optoelectronic applications (G. Lipunova, E. Nosova, V. Charushin, O. Chupakhin, 2018).

Wirkmechanismus

Target of Action

The primary target of 3-(1-Methyl-1H-pyrazol-4-yl)quinoline-6-carboxylic acid is the class II c-Met protein . This protein plays a crucial role in cellular signaling pathways, particularly those involved in cell growth and differentiation .

Mode of Action

The compound interacts with its target by inhibiting the activity of the c-Met protein . This interaction results in a decrease in the signaling pathways that promote cell growth and differentiation .

Biochemical Pathways

The inhibition of the c-Met protein affects several biochemical pathways. Primarily, it disrupts the hepatocyte growth factor (HGF)/c-Met signaling pathway, which is often overactive in various types of cancer . By inhibiting this pathway, the compound can potentially slow down or stop the growth of cancer cells .

Pharmacokinetics

It is known that the compound is orally bioactive , suggesting that it can be absorbed through the gastrointestinal tract. The compound’s distribution, metabolism, and excretion properties remain to be investigated.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the inhibition of cell growth and differentiation. In particular, the compound has been found to exhibit high potency against the class II c-Met protein , which may result in the inhibition of cancer cell growth .

Eigenschaften

IUPAC Name |

3-(1-methylpyrazol-4-yl)quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-17-8-12(7-16-17)11-5-10-4-9(14(18)19)2-3-13(10)15-6-11/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSYLXNSIVMPPBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=C3C=CC(=CC3=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)

![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)

![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)

![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)